(Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

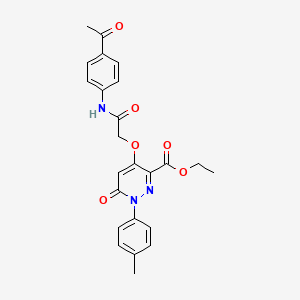

The compound [(3,4-dimethylbenzoyl)amino]acetic acid is a rare and unique chemical provided by Sigma-Aldrich for early discovery researchers . It has a linear formula of C11H13NO3 .

Synthesis Analysis

While specific synthesis methods for “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” were not found, a related compound, 2-(3,4-Dimethylbenzoyl)benzoic acid, has been shown to react with activated aromatic rings and amines .Molecular Structure Analysis

The molecular structure of [(3,4-dimethylbenzoyl)amino]acetic acid is represented by the linear formula C11H13NO3 . The molecular weight is 207.231 .Chemical Reactions Analysis

The compound 2-(3,4-Dimethylbenzoyl)benzoic acid has been shown to react with activated aromatic rings and amines . It also reacts with the chloride ion to form a reactive species that can react with other nucleophiles such as alkyl halides and amino compounds .Physical And Chemical Properties Analysis

The compound [(3,4-dimethylbenzoyl)amino]acetic acid has a molecular weight of 207.231 . More specific physical and chemical properties were not found in the search results.Mechanism of Action

DMBI exerts its biological activity by inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMBI binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the disruption of CK2-dependent signaling pathways, resulting in the inhibition of cell growth and proliferation.

Biochemical and Physiological Effects:

DMBI has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. DMBI has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, DMBI has been shown to have neuroprotective effects by inhibiting the activity of CK2, which is involved in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMBI has several advantages for lab experiments. It is easy to synthesize using a simple one-pot reaction method. DMBI is also stable under normal laboratory conditions and can be stored for long periods of time. However, DMBI has some limitations for lab experiments. It is relatively insoluble in water, which limits its use in aqueous solutions. In addition, DMBI has low bioavailability, which limits its use in in vivo experiments.

Future Directions

DMBI has shown promising results in scientific research, and there are several future directions for its development. One future direction is the development of more potent CK2 inhibitors based on DMBI. Another future direction is the development of DMBI derivatives with improved solubility and bioavailability. DMBI can also be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, DMBI can be used as a tool for the study of CK2-dependent signaling pathways in various cellular processes.

Synthesis Methods

DMBI can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis of DMBI are picolinic acid, 3,4-dimethylbenzoyl chloride, and N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The product is obtained after purification using column chromatography.

Scientific Research Applications

DMBI has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBI has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation. DMBI has been used as a lead compound for the development of CK2 inhibitors for the treatment of cancer and other diseases.

Safety and Hazards

While specific safety and hazard information for “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, 3,4-Dimethylbenzene-1-carbonyl chloride is known to cause eye burns, skin burns, gastrointestinal tract burns, and chemical burns to the respiratory tract .

properties

IUPAC Name |

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-6-7-12(9-11(10)2)15(19)20-18-14(16)13-5-3-4-8-17-13/h3-9H,1-2H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPSWQNIAPMJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2877195.png)

![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877204.png)